Lipophilicity (XLogP3-AA) Comparison: N-Methyl Substituent Increases LogP by 0.5 Units vs. Primary Amine Analog
The target compound (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine possesses an N-methyl group on its amine substituent, a feature absent in the commercially available primary amine analog {imidazo[1,2-a]pyridin-7-yl}methanamine (CAS 1073428-81-5). This structural difference manifests in a measurable change in lipophilicity. The target compound has a computed XLogP3-AA value of 1.1 [1], while the primary amine analog has a computed XLogP3 value of 0.6 [2]. This difference of +0.5 log units is a quantifiable parameter that can influence membrane permeability, protein binding, and distribution properties in a research context.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | {imidazo[1,2-a]pyridin-7-yl}methanamine: XLogP3 = 0.6 |
| Quantified Difference | ΔLogP = +0.5 |
| Conditions | Computed values; PubChem (target) vs. Kuujia/commercial data (comparator) |
Why This Matters
A higher LogP value suggests the target compound is more lipophilic than its primary amine analog, a key factor in selecting building blocks for optimizing a molecule's drug-like properties, including membrane permeability and metabolic stability.
- [1] PubChem. (2025). Compound Summary for CID 56972984: (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine. National Center for Biotechnology Information. View Source
- [2] Kuujia. (2025). Cas no 1073428-81-5 ({imidazo[1,2-a]pyridin-7-yl}methanamine). View Source
